

The Solubility Profile of Pimozide-d4 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Pimozide-d4

Cat. No.: B8089343

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Pimozide-d4** in various organic solvents. Given the limited direct data on the deuterated form, this document leverages available data for Pimozide as a close surrogate, a common practice in early-stage drug development due to the negligible impact of deuterium substitution on solubility. This guide is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound in their work.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. The following table summarizes the quantitative solubility data for Pimozide in several common organic solvents. These values are essential for preparing stock solutions, designing formulations, and conducting various in vitro and in vivo studies.

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Source |
|---------------------------|--------------------|---------------------------|------------------|--------|
| Dimethyl Sulfoxide (DMSO) | ~30 | ~0.065 | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | 90 | 0.195 | 25 | |
| Dimethylformamide (DMF) | ~30 | ~0.065 | Not Specified | [1] |
| Ethanol | ~3 | ~0.0065 | Not Specified | [1] |
| Ethanol | Insoluble | Insoluble | 25 | |
| Water | < 0.01 | < 2.17 x 10 ⁻⁵ | Not Specified | [2] |
| Water | Insoluble | Insoluble | 25 | |

Note: There is a discrepancy in the reported solubility of Pimozide in ethanol between different sources. Researchers should verify the solubility for their specific application.

A more detailed study on the solubility of Pimozide in a wider range of solvents was conducted to understand the solute-solvent interactions. The following table presents the mole fraction solubility of Pimozide in various solvents at 25 °C.

| Solvent | Mole Fraction Solubility (x 10 ³) |
|----------------------|---|
| n-Hexane | 0.007 |
| Cyclohexane | 0.018 |
| Carbon Tetrachloride | 0.283 |
| Toluene | 0.528 |
| Dioxane | 2.175 |
| Tetrahydrofuran | 3.535 |
| Acetone | 0.355 |
| Ethyl Acetate | 0.473 |
| Acetonitrile | 0.061 |
| Isopropyl Alcohol | 0.065 |
| Propylene Glycol | 0.076 |
| Glycerin | 0.005 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The determination of thermodynamic equilibrium solubility is a fundamental procedure in pre-formulation studies. The shake-flask method is a widely accepted technique for this purpose.[\[3\]](#)

Objective: To determine the saturation solubility of **Pimozide-d4** in a specific organic solvent at a controlled temperature.

Materials:

- **Pimozide-d4** (solid)
- Selected organic solvent (analytical grade)
- Scintillation vials or sealed flasks

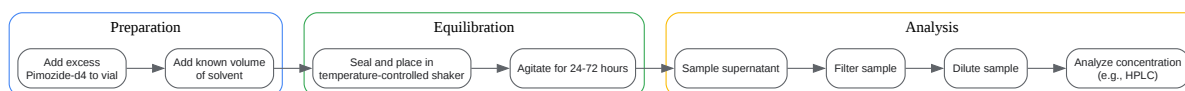
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

- Preparation: Add an excess amount of solid **Pimozide-d4** to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
- Solvent Addition: Add a known volume of the selected organic solvent to each vial.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$). The solutions should be agitated for a sufficient period (e.g., 24-72 hours) to reach equilibrium.^[4] A preliminary time-course study can determine the minimum time required to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.
- Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.
- Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analysis: Analyze the concentration of **Pimozide-d4** in the diluted samples using a validated analytical method, such as HPLC.
- Calculation: Calculate the solubility of **Pimozide-d4** in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

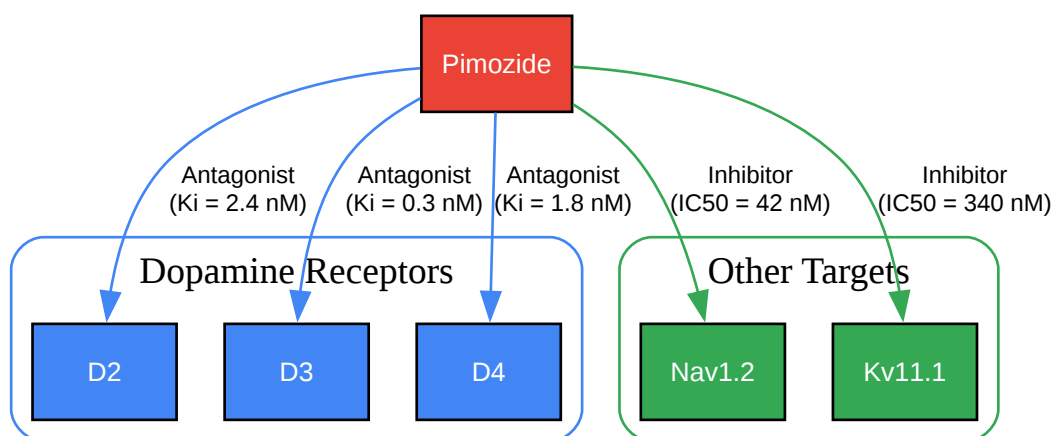


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Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways and Logical Relationships

While Pimozide is primarily known as a dopamine receptor antagonist, it also interacts with other signaling pathways.[1][5] Understanding these interactions is crucial for comprehensive drug development.



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Caption: Pimozide's Primary Signaling Interactions.

This guide provides foundational information on the solubility of **Pimozide-d4**. Researchers are encouraged to perform their own solubility studies to confirm these findings within the context of their specific experimental conditions and formulations.

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